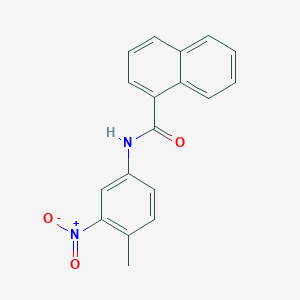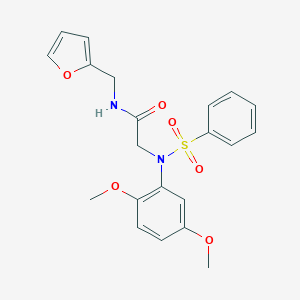![molecular formula C17H22N8O2 B387431 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine](/img/structure/B387431.png)
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of Pyridine Ring: The pyridine ring is attached via a condensation reaction with an appropriate aldehyde or ketone, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 1,3,5-triazine-based hydroximic acids and bis-morpholino triazines share structural similarities.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-based ligands and inhibitors.
Uniqueness
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is unique due to the combination of morpholine and pyridine rings within the triazine core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H22N8O2 |
|---|---|
Molekulargewicht |
370.4g/mol |
IUPAC-Name |
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N8O2/c1-2-4-18-14(3-1)13-19-23-15-20-16(24-5-9-26-10-6-24)22-17(21-15)25-7-11-27-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13- |
InChI-Schlüssel |
YYDUTROASVFJMN-UYRXBGFRSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=N3)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
![3-(benzylideneamino)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387350.png)



![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B387360.png)


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B387363.png)
![Ethyl 2-[(2-thiocyanatoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387365.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)



